molecular formula C16H13N3O2 B12480463 2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B12480463
M. Wt: 279.29 g/mol
InChI Key: XIHMJOFZGNNDBO-UHFFFAOYSA-N
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Description

2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a quinoline moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazoloquinoline product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is unique due to its specific fusion of pyrazole and quinoline rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C16H13N3O2/c20-14-8-4-7-13-11(14)9-12-15(17-13)18-19(16(12)21)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,18)

InChI Key

XIHMJOFZGNNDBO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C3C(=N2)NN(C3=O)C4=CC=CC=C4)C(=O)C1

Origin of Product

United States

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